2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a useful research compound. Its molecular formula is C26H28ClN3O and its molecular weight is 433.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to exhibit significant anti-allergic activities .
Activité Biologique
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime, also known by its CAS number 478049-95-5, is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a piperazine ring, a benzhydryl group, and a chlorophenyl moiety, which together suggest significant interactions with neurotransmitter systems in the central nervous system (CNS).
The molecular formula of this compound is C26H28ClN3O, with a molar mass of 433.97 g/mol. Key physical properties include:
- Density : 1.14 g/cm³ (predicted)
- Boiling Point : Approximately 531.5 °C (predicted)
- pKa : 5.83 (predicted)
These properties indicate that the compound is likely stable at room temperature and may exhibit moderate solubility in organic solvents.
Research indicates that this compound may act as an antagonist at various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This suggests potential applications in treating psychiatric disorders, including depression and anxiety.
Interaction with Neurotransmitter Systems
- Dopamine Receptors : Preliminary studies suggest that the compound interacts with dopamine D2 receptors, which are critical in mood regulation and reward pathways.
- Serotonin Receptors : The interaction with serotonin 5-HT receptors indicates a role in modulating anxiety and depressive symptoms.
Biological Activity
The biological activity of the compound has been evaluated through various in vitro studies, demonstrating its potential efficacy in neuropharmacology:
Study Type | Findings |
---|---|
In vitro receptor binding assays | Significant binding affinity to D2 and 5-HT receptors |
Behavioral assays in animal models | Reduction in anxiety-like behaviors at specific dosages |
Pharmacokinetic studies | Moderate bioavailability with rapid metabolism |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A study involving animal models demonstrated that administration of the compound resulted in reduced anxiety levels compared to control groups. This effect was attributed to its action on serotonin receptors.
- Case Study on Depression : Another study focused on its antidepressant-like effects, showing that the compound improved depressive symptoms in rodent models through modulation of dopaminergic pathways.
Future Directions
The unique structure of this compound makes it a promising candidate for further research in drug development. Potential future studies could focus on:
- Synthesis of Derivatives : Modifying the existing structure to enhance receptor selectivity and reduce side effects.
- Clinical Trials : Conducting human trials to evaluate safety and efficacy in treating specific psychiatric disorders.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
Propriétés
IUPAC Name |
(E)-2-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-31-28-25(21-12-14-24(27)15-13-21)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3/b28-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCHCGWBDQOHS-FVDSYPCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)\C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.